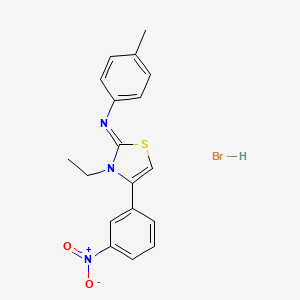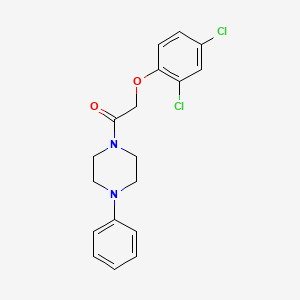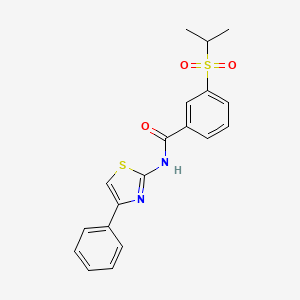![molecular formula C18H14N2O3S B2990221 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034563-98-7](/img/structure/B2990221.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Antitumor Activity
The compound N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide shows promise in cancer research, particularly as an orally active histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) identified a related compound, MGCD0103, which selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations. This inhibition blocks cancer cell proliferation and induces several antitumor activities, including histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. MGCD0103's oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).
Heterocyclic Synthesis
The compound's structural motif is beneficial in heterocyclic synthesis. Mohareb et al. (2004) demonstrated the utility of related thiophene compounds in generating a variety of heterocyclic derivatives, such as pyrazole, isoxazole, and pyrimidine, through reactions with nitrogen nucleophiles. These synthetic pathways offer a foundation for creating diverse molecules with potential biological activity (Mohareb et al., 2004).
Capillary Electrophoresis
In analytical chemistry, Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related compounds, showcasing the analytical versatility of thiophene-based compounds. This method emphasizes the importance of precise separation techniques in quality control and drug development (Ye et al., 2012).
Photosensitive Materials
The synthesis of photosensitive poly(benzoxazole) precursors by Ebara et al. (2003) highlights another area of application. These precursors, derived from related compounds, show significant potential in developing advanced materials with applications in photoresist technologies and other areas requiring controlled light sensitivity (Ebara et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various receptors and enzymes, influencing a wide range of biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of collagen synthesis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, such as anti-inflammatory, antitumor, and antidiabetic activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of a compound .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(12-3-4-15-16(8-12)23-11-22-15)20-9-13-2-1-6-19-17(13)14-5-7-24-10-14/h1-8,10H,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXTWYOWGZJRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)


![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)


![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)
![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)
![1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one](/img/structure/B2990158.png)


